molecular formula C7H17N3O2 B6204255 N'-(2-aminoethyl)(tert-butoxy)carbohydrazide CAS No. 952233-53-3

N'-(2-aminoethyl)(tert-butoxy)carbohydrazide

Cat. No. B6204255
CAS RN: 952233-53-3
M. Wt: 175.2
InChI Key:
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Description

N-(2-aminoethyl)(tert-butoxy)carbohydrazide, commonly referred to as N-BOC-aminoethyl, is a type of carbonyl compound that is used in a variety of scientific and laboratory applications. It is a colorless, crystalline solid that has a melting point of 110-111°C and a boiling point of 287°C. N-BOC-aminoethyl is a versatile compound that is used in a variety of laboratory experiments and scientific research. It is a useful reagent in organic synthesis, and it is also used in biochemistry and physiological studies.

Scientific Research Applications

N-BOC-aminoethyl is widely used in a variety of scientific and laboratory applications. It is used as a reagent in organic synthesis, and it is also used in biochemistry and physiological studies. It can be used to modify proteins and peptides, and it has been used to synthesize a variety of compounds, including peptides and oligonucleotides. It has also been used to enhance the solubility of proteins and peptides, and to modify the surface properties of proteins.

Mechanism of Action

N-BOC-aminoethyl is an electrophilic reagent, which means that it can react with nucleophilic groups, such as amines and thiols. When it reacts with a nucleophilic group, it forms a covalent bond with the group, which can lead to the formation of a new molecule. This is the mechanism by which N-BOC-aminoethyl is used to modify proteins and peptides.
Biochemical and Physiological Effects
N-BOC-aminoethyl has been studied for its biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. This inhibition of tyrosinase can lead to a decrease in melanin production, which can have a variety of effects on the skin. Additionally, N-BOC-aminoethyl has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can have a variety of effects on the nervous system.

Advantages and Limitations for Lab Experiments

N-BOC-aminoethyl has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of applications, and it is relatively stable and easy to use. Additionally, it can be used to modify proteins and peptides, and it has been used to synthesize a variety of compounds. However, there are some limitations to using N-BOC-aminoethyl in laboratory experiments. It is a toxic substance, and it can be dangerous if not handled properly. Additionally, it can be difficult to purify and dry, and it can be expensive.

Future Directions

N-BOC-aminoethyl has a variety of potential applications in the future. It can be used to modify proteins and peptides, and it can be used to synthesize a variety of compounds. Additionally, it can be used to study the biochemical and physiological effects of drugs and other compounds, and it can be used to enhance the solubility of proteins and peptides. Furthermore, it can be used to study the structure and function of proteins and peptides, and it can be used to study the mechanism of action of drugs and other compounds. Finally, it can be used to study the effects of environmental pollutants on biological systems.

Synthesis Methods

N-BOC-aminoethyl is synthesized from the reaction of 2-aminoethyl-tert-butyl ether and hydrazine. The reaction is typically carried out in anhydrous conditions and at room temperature. The reaction produces a white crystalline solid, which is then purified and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-aminoethyl)(tert-butoxy)carbohydrazide involves the reaction of tert-butyl carbazate with 2-bromoethylamine hydrobromide, followed by deprotection of the tert-butyl group using trifluoroacetic acid.", "Starting Materials": [ "tert-butyl carbazate", "2-bromoethylamine hydrobromide", "trifluoroacetic acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbazate in anhydrous dichloromethane.", "Step 2: Add 2-bromoethylamine hydrobromide to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove any insoluble material.", "Step 4: Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in trifluoroacetic acid and stir at room temperature for 2 hours.", "Step 6: Concentrate the reaction mixture under reduced pressure to obtain the final product, N-(2-aminoethyl)(tert-butoxy)carbohydrazide." ] }

CAS RN

952233-53-3

Product Name

N'-(2-aminoethyl)(tert-butoxy)carbohydrazide

Molecular Formula

C7H17N3O2

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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